molecular formula C13H20BrNO3 B4973192 N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine CAS No. 353779-35-8

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine

Cat. No.: B4973192
CAS No.: 353779-35-8
M. Wt: 318.21 g/mol
InChI Key: TZYKLCFJCLSKCF-UHFFFAOYSA-N
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Description

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine is a chemical compound characterized by the presence of bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine typically involves the bromination of 2,4-dimethoxybenzyl alcohol followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination step can be carried out using an amine source under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine is unique due to its specific combination of bromine and methoxy functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-9(8-16-2)15-7-10-5-11(14)13(18-4)6-12(10)17-3/h5-6,9,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYKLCFJCLSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161922
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-35-8
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353779-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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